N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine
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Overview
Description
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom, and an amine group attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction forms the pyran ring, which can then be further modified to introduce the cyclohexyl and amine groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and refinement to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dihydropyran: A simpler compound with a similar pyran ring structure.
2H-Pyran-3(4H)-one: Another pyran derivative with different functional groups.
Uniqueness
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine is unique due to its combination of a cyclohexyl group, a methyl group, and an amine group attached to the pyran ring
Properties
CAS No. |
104960-66-9 |
---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C12H21NO/c1-10-7-8-14-9-12(10)13-11-5-3-2-4-6-11/h7,11-13H,2-6,8-9H2,1H3 |
InChI Key |
FWDUDLQOBCZKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOCC1NC2CCCCC2 |
Origin of Product |
United States |
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